molecular formula C18H16FN3O3 B2554582 N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021132-72-8

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2554582
CAS No.: 1021132-72-8
M. Wt: 341.342
InChI Key: IJGRDVOYZKOKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a pyridazinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction between a furan boronic acid and a halogenated pyridazinone intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction involving a fluorobenzene derivative and an appropriate leaving group on the pyridazinone-furan intermediate.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through an amide coupling reaction between the fluorophenyl-furan-pyridazinone intermediate and a butanoic acid derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Furanones

    Reduction: Dihydropyridazinones

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    N-(3-fluorophenyl)-4-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.

    N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)pentanamide: Similar structure but with a pentanamide linker, which may affect its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRDVOYZKOKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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